

# Spectroscopic Characterization of 2-Bromo-5-nitrobenzonitrile: A Technical Guide

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## Compound of Interest

Compound Name: **2-Bromo-5-nitrobenzonitrile**

Cat. No.: **B189586**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Bromo-5-nitrobenzonitrile** (CAS No. 134604-07-2). The information detailed herein is essential for the accurate identification, characterization, and quality control of this compound in research and development settings. This document covers Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, alongside the experimental protocols for these analytical techniques.

## Core Spectroscopic Data

The following tables summarize the key spectroscopic data for **2-Bromo-5-nitrobenzonitrile**. It is important to note that while extensive searches have been conducted, detailed, publicly available experimental spectra for this specific compound are limited. Therefore, the data presented includes both reported values and predicted values based on the chemical structure and established spectroscopic principles.

Table 1: Nuclear Magnetic Resonance (NMR) Data for **2-Bromo-5-nitrobenzonitrile**

<sup>1</sup> H NMR	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
H-3	Data not available	d	Data not available	Aromatic CH
H-4	Data not available	dd	Data not available	Aromatic CH
H-6	Data not available	d	Data not available	Aromatic CH
<sup>13</sup> C NMR	Chemical Shift ( $\delta$ , ppm)	Assignment		
C1	Data not available	C-CN		
C2	Data not available	C-Br		
C3	Data not available	C-H		
C4	Data not available	C-H		
C5	Data not available	C-NO <sub>2</sub>		
C6	Data not available	C-H		
CN	Data not available	Nitrile Carbon		

Note: Specific experimental chemical shift values for **2-Bromo-5-nitrobenzonitrile** are not readily available in public databases. The expected chemical shifts would be in the aromatic region (7.0-9.0 ppm) for <sup>1</sup>H NMR and (110-160 ppm) for <sup>13</sup>C NMR, influenced by the electron-withdrawing effects of the bromine, nitro, and nitrile groups.

Table 2: Infrared (IR) Spectroscopy Data for **2-Bromo-5-nitrobenzonitrile**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~2230	Strong	C≡N (Nitrile) stretch
~1530, ~1350	Strong	N-O (Nitro) asymmetric and symmetric stretch
~1580-1450	Medium-Strong	C=C (Aromatic) stretch
~1100-1000	Medium	C-Br stretch
~800-700	Strong	C-H (Aromatic) out-of-plane bend

Note: The listed values are characteristic absorption bands for the functional groups present in the molecule. Actual experimental values may vary slightly.

Table 3: Mass Spectrometry (MS) Data for **2-Bromo-5-nitrobenzonitrile**

m/z	Relative Intensity (%)	Assignment
226/228	Data not available	[M] <sup>+</sup> (Molecular ion peak, showing isotopic pattern for Bromine)
196/198	Data not available	[M-NO] <sup>+</sup>
180/182	Data not available	[M-NO <sub>2</sub> ] <sup>+</sup>
101	Data not available	[M-Br-NO <sub>2</sub> ] <sup>+</sup>

Note: The molecular formula of **2-Bromo-5-nitrobenzonitrile** is C<sub>7</sub>H<sub>3</sub>BrN<sub>2</sub>O<sub>2</sub> with a molecular weight of approximately 227.01 g/mol. The mass spectrum is expected to show a characteristic isotopic pattern for bromine (<sup>79</sup>Br and <sup>81</sup>Br in an approximate 1:1 ratio).

## Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A sample of **2-Bromo-5-nitrobenzonitrile** (typically 5-10 mg) is dissolved in a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard (0 ppm).
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.
- $^1\text{H}$  NMR Acquisition:
  - The spectrometer is tuned to the proton frequency.
  - A standard one-pulse sequence is used.
  - Key parameters include a spectral width of approximately 16 ppm, a sufficient number of scans for a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a pulse angle of 30-90 degrees.
- $^{13}\text{C}$  NMR Acquisition:
  - The spectrometer is tuned to the carbon frequency.
  - A proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each carbon.
  - A wider spectral width (e.g., 0-200 ppm) is required. Due to the lower natural abundance and smaller gyromagnetic ratio of  $^{13}\text{C}$ , a larger number of scans and a longer acquisition time are necessary.

## Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation (Solid):
  - KBr Pellet Method: A small amount of the solid sample is ground with dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

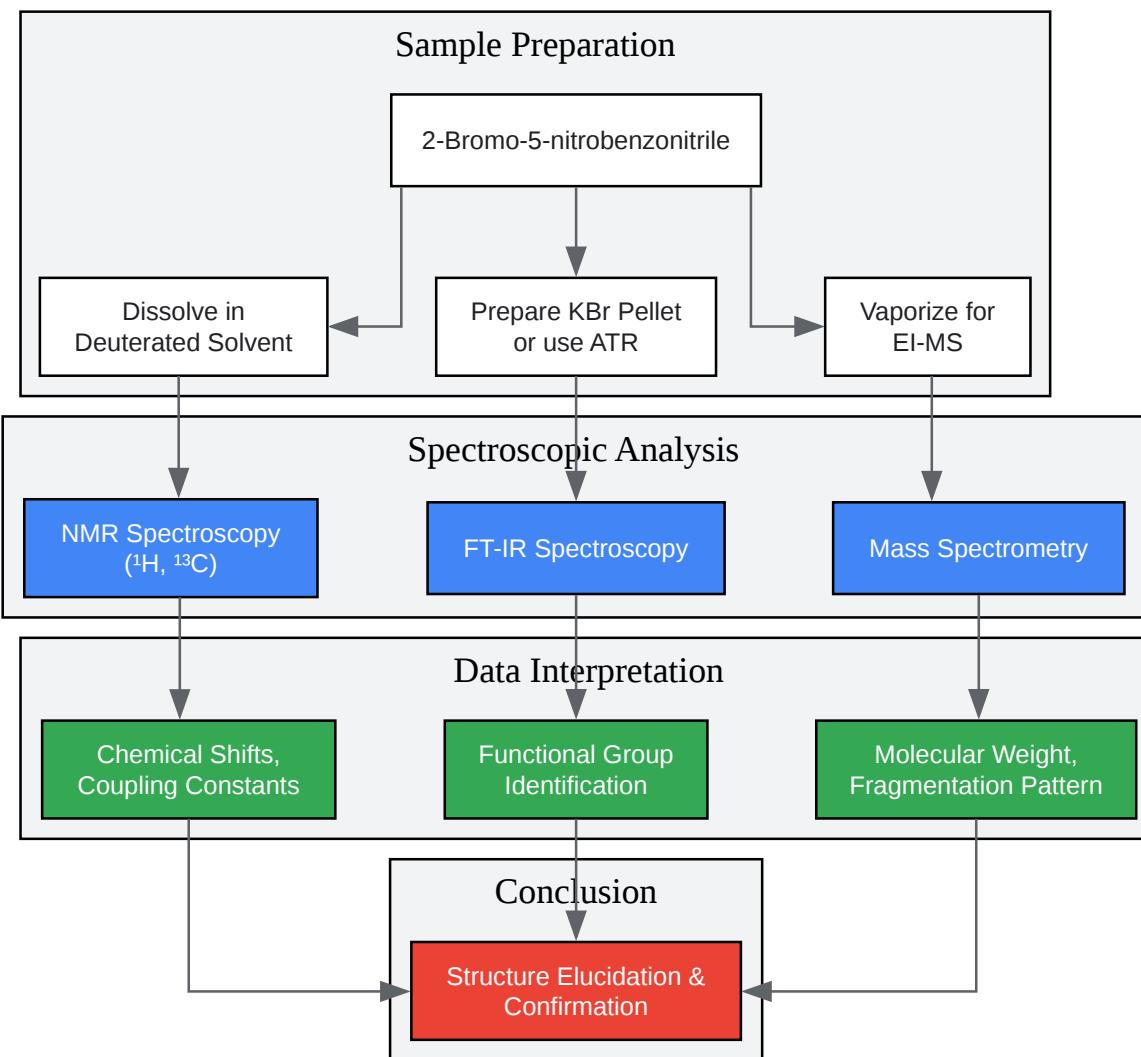
- Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal. Pressure is applied to ensure good contact.
- Instrumentation: An FT-IR spectrometer equipped with a suitable detector (e.g., DTGS) is used.
- Data Acquisition:
  - A background spectrum of the empty sample holder (or clean ATR crystal) is recorded.
  - The sample is placed in the infrared beam path.
  - The spectrum is acquired over the mid-IR range (typically 4000-400  $\text{cm}^{-1}$ ).
  - The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

## Mass Spectrometry (MS)

- Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile compounds.
- Ionization: Electron Ionization (EI) is a common method for this type of molecule. The sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: An electron multiplier or other suitable detector records the abundance of each ion. The resulting data is plotted as a mass spectrum, showing relative intensity versus  $m/z$ .

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like **2-Bromo-5-nitrobenzonitrile**.

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Caption: Workflow for the spectroscopic analysis of **2-Bromo-5-nitrobenzonitrile**.

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